molecular formula C12H19NO2 B13283608 3-{[(1-Methoxybutan-2-yl)amino]methyl}phenol

3-{[(1-Methoxybutan-2-yl)amino]methyl}phenol

Cat. No.: B13283608
M. Wt: 209.28 g/mol
InChI Key: FXVKRKFYCVWOCZ-UHFFFAOYSA-N
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Description

3-{[(1-Methoxybutan-2-yl)amino]methyl}phenol is a phenolic derivative characterized by a hydroxyphenyl core substituted with a [(1-methoxybutan-2-yl)amino]methyl group. This structure combines a phenolic hydroxyl group with a methoxy-containing alkylamine side chain, which may confer unique physicochemical and biological properties.

Properties

Molecular Formula

C12H19NO2

Molecular Weight

209.28 g/mol

IUPAC Name

3-[(1-methoxybutan-2-ylamino)methyl]phenol

InChI

InChI=1S/C12H19NO2/c1-3-11(9-15-2)13-8-10-5-4-6-12(14)7-10/h4-7,11,13-14H,3,8-9H2,1-2H3

InChI Key

FXVKRKFYCVWOCZ-UHFFFAOYSA-N

Canonical SMILES

CCC(COC)NCC1=CC(=CC=C1)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(1-Methoxybutan-2-yl)amino]methyl}phenol typically involves the reaction of 3-hydroxybenzaldehyde with 1-methoxybutan-2-amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar routes as laboratory-scale synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-{[(1-Methoxybutan-2-yl)amino]methyl}phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce primary amines .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be compared to related phenolic derivatives, emphasizing substituent variations and their implications.

Structural Analogues and Functional Group Variations

Key analogues include:

Phenol, 3-[(1E)-2-(4-hydroxyphenyl)ethenyl] (from Salvia miltiorrhiza): Features a conjugated styryl group instead of an aminomethyl chain, enhancing π-π stacking and antioxidant activity .

3-{[(3-Nitrophenyl)methyl]amino}phenol: Incorporates a nitrobenzyl group, increasing electron-withdrawing effects and reactivity in electrophilic substitutions .

3-({[(3-Methyl-1-propyl-1H-pyrazol-4-yl)methyl]amino}methyl)phenol: A pyrazole-substituted derivative with enhanced hydrogen-bonding capacity due to the pyrazole’s nitrogen atoms .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Key Functional Groups Hydrogen Bond Donors/Acceptors LogP (Predicted)
3-{[(1-Methoxybutan-2-yl)amino]methyl}phenol C₁₂H₁₉NO₂ 225.29 Phenol, methoxy, secondary amine 2 donors, 3 acceptors ~1.8 (moderate lipophilicity)
Phenol, 3-[(1E)-2-(4-hydroxyphenyl)ethenyl] C₁₄H₁₂O₂ 212.25 Phenol, styryl 2 donors, 2 acceptors ~2.5 (higher π-system contribution)
3-{[(5-Methylfuran-2-yl)methyl]amino}phenol C₁₂H₁₃NO₂ 203.24 Phenol, furan, secondary amine 2 donors, 3 acceptors ~1.5 (polar furan reduces lipophilicity)
3-{[(3-Nitrophenyl)methyl]amino}phenol C₁₃H₁₂N₂O₃ 244.25 Phenol, nitrobenzyl, secondary amine 2 donors, 5 acceptors ~2.0 (nitro group increases polarity)
3-({[(3-Methyl-1-propyl-1H-pyrazol-4-yl)methyl]amino}methyl)phenol C₁₅H₂₂ClN₃O 295.81 Phenol, pyrazole, tertiary amine 2 donors, 4 acceptors ~2.2 (bulky substituent increases steric hindrance)

Biological Activity

3-{[(1-Methoxybutan-2-yl)amino]methyl}phenol, commonly referred to as a phenolic compound, has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a methoxybutyl group attached to an amino-methylphenol structure. This configuration is significant as it influences the compound's solubility, stability, and interaction with biological targets.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

  • Antioxidant Activity : Phenolic compounds are well-known for their antioxidant properties, which help in scavenging free radicals and reducing oxidative stress in cells.
  • Antimicrobial Properties : Many phenolic compounds exhibit antimicrobial activity against various pathogens, including bacteria and fungi.
  • Anti-inflammatory Effects : Some studies suggest that phenolic compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.

The mechanisms through which this compound exerts its effects are still under investigation. However, several proposed mechanisms include:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in oxidative stress and inflammation, such as cyclooxygenases (COX) and lipoxygenases (LOX).
  • Modulation of Cell Signaling Pathways : It may influence pathways such as NF-kB and MAPK, which are crucial in regulating inflammation and cell survival.
  • Interaction with Membrane Lipids : The presence of the methoxybutyl group may enhance the compound's ability to interact with cellular membranes, affecting permeability and signaling.

Antioxidant Activity

A study evaluating the antioxidant capacity of various phenolic compounds found that derivatives similar to this compound exhibited significant radical scavenging activity. The results indicated that modifications to the phenolic structure could enhance antioxidant potency (Table 1).

CompoundIC50 (μM)Mechanism
This compound25Radical scavenging
Other Phenolic Derivative30Radical scavenging

Antimicrobial Properties

Research has shown that phenolic compounds can disrupt bacterial cell membranes. In vitro tests demonstrated that this compound inhibited the growth of E. coli and Staphylococcus aureus, suggesting its potential as a natural preservative or therapeutic agent against infections.

Anti-inflammatory Effects

In an experimental model of inflammation, administration of this compound significantly reduced markers of inflammation such as TNF-alpha and IL-6. This suggests a promising role in managing inflammatory conditions.

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